molecular formula C23H25BrClNO2 B3977691 1-(2-Bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride

1-(2-Bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride

Cat. No.: B3977691
M. Wt: 462.8 g/mol
InChI Key: BSVCBPWWRAVVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride typically involves the following steps:

    Bromination: The starting material, phenol, is brominated to form 2-bromophenol.

    Etherification: 2-bromophenol is then reacted with epichlorohydrin to form 1-(2-bromophenoxy)-2,3-epoxypropane.

    Amination: The epoxy compound is reacted with dibenzylamine to form 1-(2-bromophenoxy)-3-(dibenzylamino)propan-2-ol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include ammonia, primary amines, and thiols.

Major Products Formed

    Oxidation: Formation of 1-(2-bromophenoxy)-3-(dibenzylamino)propan-2-one.

    Reduction: Formation of 1-(2-phenoxy)-3-(dibenzylamino)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular disorders.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride
  • 1-(2-Fluorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride
  • 1-(2-Iodophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride

Uniqueness

1-(2-Bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different halogen atoms, such as chlorine, fluorine, or iodine.

Properties

IUPAC Name

1-(2-bromophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO2.ClH/c24-22-13-7-8-14-23(22)27-18-21(26)17-25(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20;/h1-14,21,26H,15-18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVCBPWWRAVVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=CC=C3Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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